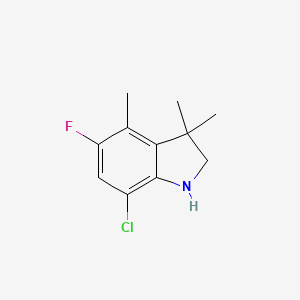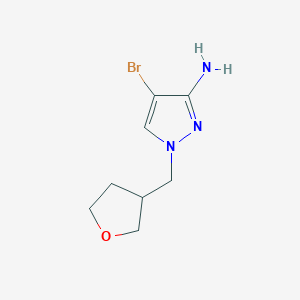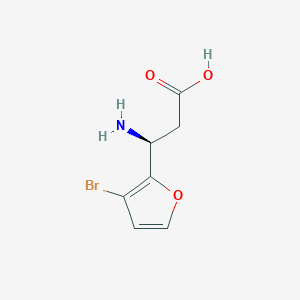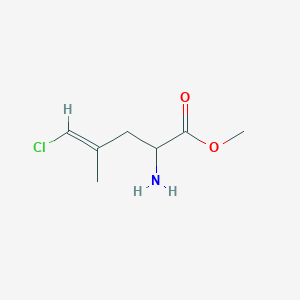
2-chloro-N-(pyridin-3-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula C12H11ClN2. It is a derivative of aniline, where the aniline nitrogen is substituted with a pyridin-3-ylmethyl group and a chlorine atom is attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(pyridin-3-ylmethyl)aniline typically involves the reaction of 2-chloroaniline with pyridine-3-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(pyridin-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
2-chloro-N-(pyridin-3-ylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-chloroaniline: A simpler derivative with only a chlorine atom attached to the benzene ring.
N-(pyridin-3-ylmethyl)aniline: Lacks the chlorine atom but has the pyridin-3-ylmethyl group.
2-chloro-N-(pyridin-2-ylmethyl)aniline: Similar structure but with the pyridinyl group attached at a different position.
Uniqueness
2-chloro-N-(pyridin-3-ylmethyl)aniline is unique due to the presence of both the chlorine atom and the pyridin-3-ylmethyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C12H11ClN2 |
|---|---|
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
2-chloro-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H11ClN2/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8,15H,9H2 |
Clave InChI |
MKRRDDIXKHFTDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NCC2=CN=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13069125.png)
![[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol](/img/structure/B13069128.png)
![1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13069133.png)
![2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13069137.png)

![2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069146.png)



![{[(2-Bromocyclohexyl)oxy]methyl}benzene](/img/structure/B13069170.png)
![3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13069181.png)

